REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[CH3:9][N:10](C)C=O>[C-]#N.[C-]#N.[Zn+2].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH:7]=1)[C:9]#[N:10] |f:2.3.4,5.6.7,8.9.10.11.12|
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Name
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|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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BrC=1C=NC=C(C1)F
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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Zn(CN)2
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Quantity
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2.45 g
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Type
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catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Name
|
|
Quantity
|
0.045 g
|
Type
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catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
|
|
Quantity
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0.04 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction vessel was purged with argon for 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
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the reaction vessel was purged with argon for another 5 min
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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ADDITION
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Details
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diluted with water (100 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×100 mL)
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Type
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WASH
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Details
|
The combined organic layers were washed with a saturated aqueous sodium chloride solution (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
|
Type
|
CONCENTRATION
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Details
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The combined organic layers were then concentrated under vacuum
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Type
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CUSTOM
|
Details
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to get crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC=C(C#N)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |